molecular formula C6H7N5 B11922766 8-Methyl-3H-purin-2-amine

8-Methyl-3H-purin-2-amine

Cat. No.: B11922766
M. Wt: 149.15 g/mol
InChI Key: ARZNHGBUVMZELC-UHFFFAOYSA-N
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Description

8-Methyl-3H-purin-2-amine, also known as 3-methyladenine, is a derivative of adenine, one of the purine bases found in nucleic acids. This compound is characterized by the presence of a methyl group at the 8th position of the purine ring. It is a white crystalline powder that is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

8-Methyl-3H-purin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3H-purin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3Ks makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

8-methyl-7H-purin-2-amine

InChI

InChI=1S/C6H7N5/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

ARZNHGBUVMZELC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC=C2N1)N

Origin of Product

United States

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